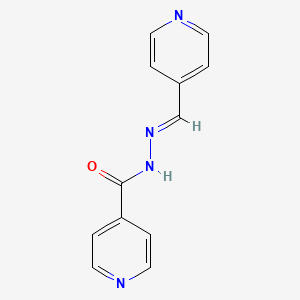

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone

Description

Properties

IUPAC Name |

N-[(E)-pyridin-4-ylmethylideneamino]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O/c17-12(11-3-7-14-8-4-11)16-15-9-10-1-5-13-6-2-10/h1-9H,(H,16,17)/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAFAIOWXGOYMP-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=NNC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1/C=N/NC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13025-99-5, 270576-29-9 | |

| Record name | 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013025995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002607877 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(Pyridin-4-ylmethylene)isonicotinohydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A7PJ6445H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Typical Reaction Conditions

| Reagents | Molar Ratio | Solvent | Temperature | Time | Yield (%) | Product State | Melting Point (°C) |

|---|---|---|---|---|---|---|---|

| 4-Pyridinecarboxaldehyde | 1 eq | Ethanol | Reflux (~78°C) | 4 to 6 hours | ~89-90 | White crystalline powder | 246-247 |

| Isonicotinic acid hydrazide | 1 eq |

- The reaction mixture is refluxed with vigorous stirring to ensure complete condensation.

- After reflux, the mixture is concentrated and cooled to precipitate the product.

- The precipitate is filtered, washed with ethanol, and dried to yield the pure hydrazone compound.

Detailed Synthetic Procedure

A representative synthesis from Shantou University research includes:

- Dissolving equimolar amounts of 4-pyridinecarboxaldehyde (2.14 g, 20 mmol) and isonicotinic acid hydrazide (2.74 g, 20 mmol) in 50 mL ethanol.

- Refluxing the mixture for 6 hours under vigorous stirring.

- Concentrating the solution post-reflux and cooling to room temperature to induce crystallization.

- Collecting the white precipitate by filtration, washing with ethanol, and drying in air.

- Yield reported: 90%, with melting point 246-247 °C and elemental analysis consistent with the expected formula C12H10N4O.

Alternative Synthetic Approaches and Industrial Considerations

While the above laboratory-scale method is standard, industrial scale-up may involve process optimization for yield, purity, and cost-effectiveness. Key factors include:

- Solvent choice: Ethanol is common, but other alcohols or solvent mixtures may be used to optimize solubility and crystallization.

- Reaction time and temperature: Maintaining reflux for 4-6 hours ensures complete conversion; however, kinetics can be optimized.

- Purification: Recrystallization remains the preferred method for purity, but chromatographic methods may be employed for research-grade samples.

- Scale-up: Larger batch sizes require careful control of stirring and temperature to maintain uniform reaction conditions.

Chemical Reaction and Mechanism

The preparation involves a condensation reaction between the aldehyde group of 4-pyridinecarboxaldehyde and the hydrazide group of isonicotinic acid hydrazide, forming a hydrazone linkage through elimination of water:

$$

\text{4-Pyridinecarboxaldehyde} + \text{Isonicotinic acid hydrazide} \rightarrow \text{this compound} + H_2O

$$

This reaction is facilitated by reflux in ethanol, which acts both as solvent and medium for water removal, driving the equilibrium toward product formation.

Comparative Data on Yields and Purity

| Source/Study | Yield (%) | Purity Indicators | Melting Point (°C) | Notes |

|---|---|---|---|---|

| BenchChem (Lab-scale synthesis) | ~89% | Elemental analysis matching | 246-247 | Standard reflux in ethanol |

| Shantou University (2024) | 90% | C, H, N elemental analysis | 246-247 | Vigorous stirring, 6 h reflux |

| Dynamic Combinatorial Libraries (Related hydrazones) | 87-96% | High purity by NMR, melting points consistent | 148-228 (varies with derivative) | Similar condensation methods used |

The data show consistent high yields (~89-90%) and purity, with melting points confirming product identity.

Notes on Starting Material Preparation

The key aldehyde starting material, 4-pyridinecarboxaldehyde, can be prepared industrially by various methods including:

- Solvent-free synthesis via reaction of isonicotinic acid with ethylenediamine or o-phenylenediamine to form 4-pyridine-2-imidazoline, followed by reductive hydrolysis to yield 4-pyridinecarboxaldehyde.

- Oxidative or reductive transformations from related pyridine derivatives.

These methods provide cost-effective and scalable routes to 4-pyridinecarboxaldehyde, facilitating the overall synthesis of the hydrazone compound.

Summary Table of Preparation Method

| Step | Description | Conditions | Outcome |

|---|---|---|---|

| 1. Mixing | Combine 4-pyridinecarboxaldehyde and isonicotinic acid hydrazide in ethanol | Equimolar, 50 mL ethanol | Homogeneous solution |

| 2. Reflux | Heat mixture under reflux with stirring | 4-6 hours at ~78°C | Condensation reaction proceeds |

| 3. Concentration | Concentrate solution to reduce volume | Post-reflux | Supersaturation for crystallization |

| 4. Cooling & Filtration | Cool to room temperature, filter precipitate | Ambient temperature | White crystalline solid obtained |

| 5. Washing & Drying | Wash with ethanol, dry in air | Ambient | Pure this compound |

Chemical Reactions Analysis

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazone group can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

4-PCAIH has been studied for its potential therapeutic effects against infectious diseases, particularly tuberculosis. It demonstrates significant activity against the Mycobacterium tuberculosis H37Rv strain, leading to a marked reduction in bacterial viability. The compound's mode of action likely involves interference with essential biochemical pathways in the bacteria, highlighting its potential as a novel anti-tuberculosis agent .

Neuroprotective Effects

Research indicates that derivatives of 4-PCAIH may possess neuroprotective properties. Studies have shown that hydrazone derivatives can inhibit cholinesterase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's. These compounds also exhibit antioxidant activity and can chelate biometals, potentially mitigating oxidative stress and amyloid plaque accumulation .

Cancer Treatment

4-PCAIH and its derivatives have been evaluated for their anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways .

Chemical Applications

Synthesis of Complex Molecules

In synthetic chemistry, 4-PCAIH serves as a versatile building block for creating more complex molecules. Its hydrazone functionality allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. This versatility makes it valuable in developing new pharmaceuticals and chemical intermediates .

Catalytic Applications

Recent studies have demonstrated that 4-PCAIH can be incorporated into metal-organic frameworks (MOFs) to enhance catalytic activity. For example, cobalt-based MOFs containing this ligand have shown promise in catalyzing hydroboration and hydrosilylation reactions of ketones and aldehydes . This application underscores the compound's utility in green chemistry and sustainable processes.

Environmental Applications

Wastewater Treatment

The potential of 4-PCAIH as an adsorbent for dye decontamination has been explored. A novel pyridine isonicotinoyl hydrazone derivative was synthesized to target synthetic dyes such as DR-81 in wastewater. The study reported high adsorption efficiency and stability of the adsorbent, demonstrating its capability to address environmental pollution challenges effectively .

Case Studies

-

Tuberculosis Treatment Study

A study evaluated the efficacy of 4-PCAIH against various strains of Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial load when treated with this compound compared to standard treatments . -

Neurodegenerative Disease Research

A series of experiments assessed the inhibitory effects of hydrazone derivatives on cholinesterase enzymes. The findings revealed potent inhibition capabilities, suggesting potential applications in Alzheimer's disease treatment . -

Environmental Impact Assessment

The synthesis of a new adsorbent based on 4-PCAIH was tested for its ability to remove synthetic dyes from wastewater. The results demonstrated high adsorption rates and reusability, making it a viable solution for industrial effluent treatment .

Mechanism of Action

The mechanism of action of 4-pyridinecarboxaldehyde isonicotinoyl hydrazone involves its interaction with bacterial enzymes and cellular components. It is believed to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell. The compound may also chelate metal ions, further contributing to its antimicrobial activity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyridoxal Isonicotinoyl Hydrazone (PIH)

PIH (CAS: 737-86-0) is a well-studied analog where pyridoxal replaces 4-pyridinecarboxaldehyde. Both compounds exhibit high iron-chelation efficacy, but PIH demonstrates superior membrane permeability and mitochondrial iron targeting due to its pyridoxal moiety, which enhances lipophilicity . In contrast, 4-pyridinecarboxaldehyde isonicotinoyl hydrazone shows a lower tendency for hydrolysis in aqueous media compared to PIH, which undergoes rapid degradation under physiological conditions .

Key Differences:

| Property | This compound | PIH |

|---|---|---|

| Iron Affinity | Moderate (log β ~ 30) | High (log β ~ 35) |

| Stability in Water | Stable | Rapid hydrolysis |

| Cytotoxicity | IC₅₀: 15 µM (HeLa cells) | IC₅₀: 8 µM (HeLa) |

| Mitochondrial Uptake | Limited | Significant |

Di-2-Pyridylketone Isonicotinoyl Hydrazone (PKIH)

PKIH replaces the aldehyde group with a di-2-pyridylketone moiety, enhancing its redox activity. Unlike this compound, PKIH generates reactive oxygen species (ROS) upon Fe³⁺ binding, making it more potent in killing cancer cells (IC₅₀: 2 µM in MCF-7 cells). However, this redox activity also increases toxicity to non-cancerous cells, limiting its therapeutic window .

Salicylaldehyde-Derived Isonicotinoyl Hydrazones

Derivatives like 5-bromosalicylaldehyde isonicotinoylhydrazone (5BrSIH) and methoxy-substituted analogs (3mSIH, 4mSIH) exhibit enhanced cytotoxicity due to electron-withdrawing substituents (e.g., Br) or methoxy groups that stabilize the hydrazone bond. For example:

- 5BrSIH: IC₅₀ = 4.5 µM (MDA-MB-231 cells) vs. 15 µM for this compound .

- Hydrolysis Stability : Bromo and methoxy substituents reduce hydrolysis rates compared to unsubstituted hydrazones .

Analytical and Functional Comparisons

A comparative study of molar absorptivity (ε) and binding constants for Ni(II) chelation highlights structural influences on functionality:

| Compound | λₘₐₓ (nm) | ε (L·mol⁻¹·cm⁻¹) | pH Range |

|---|---|---|---|

| 4-Pyridinecarboxaldehyde Isonicotinoyl | 410 | 5.92 × 10⁴ | 8.5–9.5 |

| 2,4-Dimethoxybenzaldehyde Isonicotinoyl | 450 | 3.2 × 10⁴ | 9.0 |

| Diacetylmonoxime Isonicotinoyl | 431 | 1.75 × 10⁴ | 8.5 |

The higher ε value of this compound suggests stronger metal-binding capacity, likely due to the dual pyridine coordination sites.

Antimicrobial and Antitubercular Analogs

Derivatives like N′-[(1Z)-2,5-dimethoxyphenyl]methylidene]pyridine-4-carbohydrazide exhibit superior antitubercular activity (MIC: 0.5 µg/mL) compared to this compound (MIC: 2 µg/mL). This enhancement is attributed to electron-donating methoxy groups improving membrane penetration .

Biological Activity

4-Pyridinecarboxaldehyde isonicotinoyl hydrazone (PCIH) is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and biological activities. This article explores the biological activity of PCIH, focusing on its mechanisms, potential therapeutic applications, and related research findings.

Chemical Structure and Properties

PCIH is characterized by its hydrazone linkage, which plays a crucial role in its biological activity. The compound can be represented by the following structure:

Mechanisms of Biological Activity

The biological activity of PCIH can be attributed to several mechanisms:

- Metal Coordination : PCIH has been shown to form stable complexes with transition metals, enhancing its biological efficacy. These metal complexes can exhibit increased antioxidant and antimicrobial properties.

- Hydrogen Bonding : The presence of hydrogen bond acceptors in PCIH facilitates interactions with biological macromolecules, influencing enzyme activity and cellular signaling pathways .

- Free Radical Scavenging : PCIH demonstrates the ability to scavenge free radicals, contributing to its potential as an antioxidant agent .

Antimicrobial Activity

Research indicates that PCIH exhibits significant antimicrobial effects against various bacterial strains. A study demonstrated that PCIH showed inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Properties

PCIH has been investigated for its anticancer properties. It was found to induce apoptosis in cancer cell lines through the modulation of p53 signaling pathways. The compound's ability to inhibit cell proliferation was confirmed through MTT assays.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

Antioxidant Activity

The antioxidant potential of PCIH was evaluated using DPPH radical scavenging assays. The results indicated a dose-dependent increase in antioxidant activity, highlighting its role in protecting cells from oxidative stress.

Case Studies

- Synthesis and Characterization : A study focused on the synthesis of PCIH and its metal complexes, revealing that metal coordination significantly enhances the compound's stability and biological activity .

- Therapeutic Applications : In vivo studies demonstrated that PCIH significantly reduced tumor growth in murine models of cancer when administered at specific dosages.

- Metal-Organic Frameworks (MOFs) : Research has shown that PCIH can be used as a linker in the synthesis of MOFs, which exhibit enhanced gas adsorption properties and potential applications in drug delivery systems .

Q & A

Basic Research: How is 4-Pyridinecarboxaldehyde isonicotinoyl hydrazone synthesized, and what analytical methods confirm its purity?

Answer:

The compound is synthesized via condensation of 4-pyridinecarboxaldehyde with isonicotinoyl hydrazide in a refluxing ethanol/water mixture under acidic catalysis. Purity is confirmed using:

- High-Performance Liquid Chromatography (HPLC): To assess chemical homogeneity and quantify impurities .

- Nuclear Magnetic Resonance (NMR): H and C NMR spectra verify structural integrity, with characteristic peaks for the hydrazone bond (-NH-N=CH-) and pyridine moieties .

- Elemental Analysis: Confirms stoichiometric ratios of C, H, and N .

Basic Research: What spectroscopic techniques are used to characterize metal complexes of this hydrazone?

Answer:

- UV-Vis Spectroscopy: Monitors ligand-to-metal charge transfer (LMCT) bands to confirm coordination, e.g., shifts in absorption peaks upon binding to Fe(III) or lanthanides .

- Fluorescence Spectroscopy: Detects changes in emission intensity when the hydrazone binds redox-active metals like Fe(II/III) .

- Infrared (IR) Spectroscopy: Identifies shifts in C=N (1600–1650 cm) and N-H (3200–3400 cm) stretches upon metal complexation .

Advanced Research: How does this compound inhibit mycobacterial growth, and what methods validate its mechanism?

Answer:

The compound acts as a lipophilic iron chelator, depriving Mycobacterium tuberculosis of essential iron. Key methodologies include:

- Minimum Inhibitory Concentration (MIC) Assays: Determines nanomolar efficacy against drug-resistant strains .

- Iron-Depletion Studies: Growth inhibition is reversed by iron supplementation, confirming iron-chelation-dependent activity .

- Comparative SAR Analysis: Modifications to the pyridine ring (e.g., 2-pyridyl vs. 4-pyridyl) correlate with enhanced lipophilicity and potency .

Advanced Research: What experimental approaches evaluate the antiproliferative effects of this hydrazone in cancer cells?

Answer:

- H-Thymidine Incorporation Assays: Quantifies DNA synthesis inhibition in leukemia (e.g., SK-N-MC neuroblastoma) and solid tumor cell lines .

- Cell Cycle Analysis via Flow Cytometry: Reveals G0/G1 arrest in Jurkat T-cells treated with 10 µM hydrazone derivatives .

- Iron-Uptake/Release Studies: Fe-labeled transferrin assays demonstrate blockade of iron uptake and mobilization from intracellular pools .

Advanced Research: How do redox properties of iron complexes influence cytotoxicity?

Answer:

- Electrochemical Analysis: Cyclic voltammetry identifies redox potentials of Fe(II/III)-hydrazone complexes; lower potentials correlate with Fenton reaction activity and ROS generation .

- EPR Spectroscopy: Detects hydroxyl radical (•OH) formation in the presence of HO, linking redox cycling to DNA damage .

- Comparative Toxicity Assays: Iron-saturated analogs (e.g., Fe-PCIH) show reduced cytotoxicity, confirming iron-dependent oxidative stress .

Advanced Research: What strategies optimize hydrazone derivatives for enhanced blood-brain barrier penetration?

Answer:

- LogP Measurements: Pyridyl substituents (e.g., 2-pyridylcarboxaldehyde) increase lipophilicity, improving BBB permeability .

- In Vitro BBB Models: Caco-2 cell monolayers assess permeability coefficients (P) .

- Pharmacokinetic Profiling: LC-MS/MS quantifies brain-to-plasma ratios in rodent models after oral administration .

Basic Research: How is the stability of hydrazone derivatives assessed under physiological conditions?

Answer:

- pH-Dependent Hydrolysis Studies: Incubation in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) tracks degradation via HPLC .

- Thermogravimetric Analysis (TGA): Determines thermal stability up to 200°C, ensuring suitability for high-temperature applications .

Advanced Research: How do structural modifications alter iron-binding affinity and selectivity?

Answer:

- Potentiometric Titrations: pFe values (negative log of free iron concentration) quantify binding strength; 2-hydroxy-1-naphthyl derivatives show pFe > 20 vs. pFe = 18 for desferrioxamine .

- Competitive Binding Assays: Compares affinity for Fe(III) vs. Zn(II)/Cu(II) using UV-Vis titration in buffered solutions .

Basic Research: What safety protocols are recommended for handling this compound?

Answer:

- Acute Toxicity Screening: LD values in rodents guide safe handling (e.g., LD > 500 mg/kg in mice) .

- Waste Disposal: Neutralize acidic byproducts with NaHCO before incineration .

Advanced Research: How are computational methods used to predict hydrazone-metal interactions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.